molecular formula C18H20O2 B14793635 (13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one

(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one

Cat. No.: B14793635
M. Wt: 268.3 g/mol
InChI Key: WTRRIQCGCGCMQA-GUZDXLFXSA-N
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Description

6-Dehydroestrone is a naturally occurring estrogenic hormone with the molecular formula C18H20O2 . It is a derivative of estrone and is characterized by the presence of a double bond between the 6th and 7th carbon atoms in the steroid nucleus. This compound is known for its estrogenic activity and is a key intermediate in the biosynthesis of other estrogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dehydroestrone typically involves the dehydrogenation of estrone. One common method is the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction is carried out in an organic solvent such as dioxane or acetic acid under reflux conditions. The reaction proceeds as follows:

  • Dissolve estrone in the chosen solvent.
  • Add selenium dioxide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter off the selenium.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 6-Dehydroestrone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity 6-Dehydroestrone .

Chemical Reactions Analysis

Types of Reactions

6-Dehydroestrone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert 6-Dehydroestrone back to estrone or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Selenium dioxide (SeO2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

6-Dehydroestrone has several scientific research applications:

Mechanism of Action

6-Dehydroestrone exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of 6-Dehydroestrone to ERs leads to the activation of estrogen-responsive genes, which in turn regulate various physiological processes. The compound has a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα), which contributes to its tissue-selective effects .

Comparison with Similar Compounds

Similar Compounds

    Estrone: A precursor to 6-Dehydroestrone with a similar structure but lacking the double bond between the 6th and 7th carbon atoms.

    Estradiol: Another estrogenic hormone with a hydroxyl group at the 17th carbon position.

    Estriol: A metabolite of estradiol with hydroxyl groups at the 16th and 17th carbon positions.

Uniqueness

6-Dehydroestrone is unique due to the presence of the double bond between the 6th and 7th carbon atoms, which imparts distinct chemical and biological properties. This structural feature contributes to its higher affinity for ERβ and its tissue-selective estrogenic activity .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14?,15?,16?,18-/m0/s1

InChI Key

WTRRIQCGCGCMQA-GUZDXLFXSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O

Origin of Product

United States

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